molecular formula C10H7ClN2 B174285 2-Chloro-5-pyridin-3-ylpyridine CAS No. 101001-97-2

2-Chloro-5-pyridin-3-ylpyridine

Cat. No. B174285
CAS RN: 101001-97-2
M. Wt: 190.63 g/mol
InChI Key: YCGSHYGAGAYBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-pyridin-3-ylpyridine, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as pyridine derivatives, and its molecular formula is C11H7ClN2.

Mechanism of Action

2-Chloro-5-pyridin-3-ylpyridine works by binding to the ATP-binding site of FAK, thereby inhibiting its activity. FAK is a non-receptor tyrosine kinase that is involved in the regulation of cell adhesion, migration, and survival. By inhibiting FAK, 2-Chloro-5-pyridin-3-ylpyridine can induce apoptosis in cancer cells, thereby slowing or stopping tumor growth.
Biochemical and Physiological Effects:
2-Chloro-5-pyridin-3-ylpyridine has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit FAK, it has also been shown to inhibit the activity of other kinases, such as c-Src and Pyk2. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-5-pyridin-3-ylpyridine is that it is a small molecule inhibitor, which means that it can easily penetrate cell membranes and reach its target inside the cell. It has also been shown to be effective at inhibiting the activity of FAK in vitro and in vivo. However, one limitation of 2-Chloro-5-pyridin-3-ylpyridine is that it is not selective for FAK, and can also inhibit the activity of other kinases, such as c-Src and Pyk2.

Future Directions

There are several potential future directions for research on 2-Chloro-5-pyridin-3-ylpyridine. One direction is to develop more selective inhibitors of FAK that do not inhibit the activity of other kinases. Another direction is to investigate the potential use of 2-Chloro-5-pyridin-3-ylpyridine in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research is needed to determine the safety and efficacy of 2-Chloro-5-pyridin-3-ylpyridine in clinical trials.

Synthesis Methods

The synthesis of 2-Chloro-5-pyridin-3-ylpyridine involves several steps. The starting material is 2-chloropyridine-3-carbaldehyde, which is reacted with aniline to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield the final product, 2-chloro-5-pyridin-3-ylpyridine.

Scientific Research Applications

2-Chloro-5-pyridin-3-ylpyridine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called focal adhesion kinase (FAK), which is involved in the regulation of cell growth and survival. By inhibiting FAK, 2-Chloro-5-pyridin-3-ylpyridine can induce apoptosis (programmed cell death) in cancer cells, thereby slowing or stopping tumor growth.

properties

CAS RN

101001-97-2

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-chloro-5-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7ClN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H

InChI Key

YCGSHYGAGAYBMU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)Cl

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)Cl

synonyms

3-(6-chloropyridin-3-yl)pyridine

Origin of Product

United States

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